methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound is a synthetic derivative of the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, designed to inhibit tumor necrosis factor-alpha (TNF-α) production. Its structure features a thieno[2,3-c]pyridine core substituted with tetramethyl groups at positions 5,5,7,7, a 4-(N,N-diethylsulfamoyl)benzamido group at position 2, and a methyl carboxylate ester at position 2. The diethylsulfamoyl moiety enhances solubility and bioactivity, while the tetramethyl groups likely stabilize the bicyclic conformation, improving target binding .
Evidence from rat whole-blood assays demonstrates its potent inhibition of lipopolysaccharide (LPS)-induced TNF-α production, suggesting anti-inflammatory applications .
Properties
IUPAC Name |
methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O5S2/c1-8-27(9-2)34(30,31)16-12-10-15(11-13-16)20(28)25-21-18(22(29)32-7)17-14-23(3,4)26-24(5,6)19(17)33-21/h10-13,26H,8-9,14H2,1-7H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRJTJVKXJJJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound notable for its significant biological activity. This compound belongs to the thieno[2,3-c]pyridine family and is characterized by a unique structure that includes a tetrahydrothieno ring fused to a pyridine ring. Its molecular formula is and it has been identified as a positive allosteric modulator of the cholinergic muscarinic M1 receptor.
The primary mechanism of action for this compound involves its interaction with the muscarinic M1 receptor. By binding to a site distinct from the endogenous activator acetylcholine, it enhances the receptor's function and potentiates neurotransmission. This mechanism suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia .
Pharmacological Properties
- Positive Allosteric Modulation : The compound acts as a positive allosteric modulator for the M1 receptor, which is crucial for cognitive function and memory.
- Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotective benefits by enhancing cholinergic signaling .
Therapeutic Applications
The biological activity of this compound positions it as a candidate for various therapeutic applications:
- Alzheimer's Disease : Enhancing cholinergic transmission could potentially improve cognitive deficits associated with Alzheimer's.
- Schizophrenia : By modulating neurotransmitter systems, it may help alleviate symptoms related to schizophrenia .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The specific synthetic pathway may vary based on starting materials and desired yield.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly enhances the binding affinity of acetylcholine at the M1 receptor. This enhancement leads to increased intracellular signaling pathways associated with cognitive function .
Data Table: Biological Activity Summary
| Property | Description |
|---|---|
| Molecular Formula | |
| Mechanism of Action | Positive allosteric modulation of M1 muscarinic receptors |
| Potential Applications | Alzheimer's disease, schizophrenia |
| Research Findings | Enhances cholinergic signaling; neuroprotective effects observed |
Scientific Research Applications
Medicinal Chemistry
The compound is of significant interest in medicinal chemistry due to its potential biological activities. It has been studied for its antimicrobial properties and effectiveness against resistant bacterial strains. Research indicates that derivatives of this compound can inhibit the growth of pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa.
Antimicrobial Activity
A study highlighted the synthesis of sulfonamide derivatives similar to methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. These derivatives showed promising results in minimum inhibitory concentration (MIC) assays against various bacterial strains. The compounds demonstrated a bactericidal effect with specific ratios of minimum bactericidal concentration (MBC) to MIC indicating their potential as new antimicrobial agents .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Bactericidal/Bacteriostatic Ratio |
|---|---|---|---|
| Compound A | 8 | 32 | 4 |
| Compound B | 16 | 64 | 4 |
Biological Applications
The compound's structural features suggest potential interactions with biological targets. Investigations into its mechanism of action reveal that it may generate reactive oxygen species (ROS), leading to oxidative stress in microbial cells.
Cancer Research
In cancer biology, the compound is being explored as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. Inhibiting PRMT5 could disrupt cancer cell proliferation and survival pathways .
Case Study: PRMT5 Inhibition
A recent study identified small molecule inhibitors targeting the PRMT5-substrate adaptor interaction. The synthesized compounds exhibited significant binding affinity and selective inhibition of PRMT5 activity in cancer cell lines lacking methylthioadenosine phosphorylase (MTAP), suggesting a therapeutic avenue for MTAP-deleted tumors .
Material Science Applications
Beyond biological applications, this compound can be utilized in developing new materials due to its unique chemical structure.
Synthesis of Heterocyclic Compounds
The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it suitable for creating novel materials with tailored properties for industrial applications .
Table 2: Chemical Reactions Involving the Compound
| Reaction Type | Example Reaction | Products Formed |
|---|---|---|
| Oxidation | Nitrofuran moiety oxidation | Nitro derivatives |
| Reduction | Nitro group reduction | Amino derivatives |
| Substitution | Ester group nucleophilic substitution | Various substituted esters/amides |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of bicyclic heterocycles with anti-inflammatory or TNF-α inhibitory properties. Below is a comparative analysis with structurally related derivatives:
Key Observations
Core Heterocycle Influence: The thieno[2,3-c]pyridine core in the target compound provides a rigid, lipophilic framework that enhances binding to TNF-α regulatory proteins, as evidenced by its sub-micromolar activity .
Substituent Effects: The diethylsulfamoyl group in the target compound improves solubility and mimics sulfonamide-based drugs (e.g., celecoxib), which are known for anti-inflammatory activity .
Bioactivity Trends: TNF-α inhibition is uniquely prominent in tetrahydrothieno[2,3-c]pyridines, likely due to their ability to disrupt LPS signaling pathways in immune cells . Thiazolo-pyrimidines (e.g., 11a) and pyridinesulfonamides (e.g., compound 27) are more commonly associated with enzyme inhibition (e.g., COX-2) or antimicrobial activity .
Research Findings and Implications
- SAR Insights: The tetramethyl substitution on the thieno[2,3-c]pyridine core is critical for conformational stability, as bulkier groups (e.g., in imidazo-pyridines) may reduce TNF-α binding affinity .
Q & A
Q. What are the key synthetic steps and optimization strategies for this compound?
The synthesis involves multi-step organic reactions, typically including:
- Amide coupling : Use of coupling agents like EDC or HATU to link the 4-(N,N-diethylsulfamoyl)benzamido group to the tetrahydrothieno[2,3-c]pyridine core. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are employed under inert atmospheres .
- Heterocyclic core formation : Cyclization reactions under controlled temperatures (e.g., reflux in acetonitrile) to construct the tetrahydrothieno[2,3-c]pyridine scaffold .
- Esterification : Methyl ester introduction via nucleophilic substitution or esterification of carboxylic acid intermediates .
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
- Use catalysts like DMAP for esterification to improve yields .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Key peaks include the methyl ester singlet (~3.7 ppm for COOCH₃), diethylsulfamoyl group signals (1.1 ppm for CH₂CH₃, 3.3 ppm for NCH₂), and aromatic protons (7.5–8.0 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .
Q. How are impurities identified and mitigated during synthesis?
- Common Impurities :
- Unreacted starting materials (e.g., residual benzamide intermediates).
- Hydrolysis byproducts (e.g., carboxylic acid from ester degradation under acidic conditions) .
- Mitigation Strategies :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Use scavengers like molecular sieves to absorb water in moisture-sensitive steps .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Diethylsulfamoyl Group : Critical for target binding (e.g., enzyme inhibition). Replace with dimethylsulfamoyl or cyclopropyl variants to probe steric/electronic effects .
- Tetramethyl Substituents : Assess metabolic stability by substituting with hydrogen or deuterium to evaluate steric hindrance .
- Thieno[2,3-c]pyridine Core : Modify sulfur to oxygen (furan analog) to study heteroatom impact on bioavailability .
Q. Methodology :
Q. What computational approaches predict biological target interactions?
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .
- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify key residues for interaction .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetics .
Q. How can solubility and stability be enhanced for in vivo studies?
- Formulation Strategies :
- Stability Testing :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
